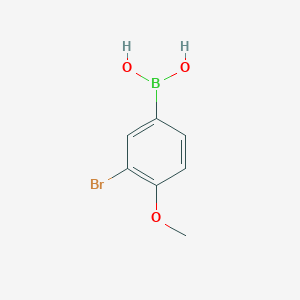

3-Bromo-4-methoxyphenylboronic acid

Übersicht

Beschreibung

3-Bromo-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BBrO3 and a molecular weight of 230.85 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of boronic acids, such as 3-Bromo-4-methoxyphenylboronic acid, is typically achieved through a Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides or pseudohalides .Molecular Structure Analysis

The InChI code for 3-Bromo-4-methoxyphenylboronic acid is 1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Bromo-4-methoxyphenylboronic acid is a solid substance at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 3-Bromo-4-methoxyphenylboronic acid can be used as a boron reagent in this process due to its stability, ease of preparation, and environmental benignity .

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct arylation is another application where 3-Bromo-4-methoxyphenylboronic acid can be used . This process involves the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Synthesis Using Palladium-Catalyzed Arylation

3-Bromo-4-methoxyphenylboronic acid can be used in the synthesis of various organic compounds through palladium-catalyzed arylation . This method is highly effective and widely used in organic synthesis .

Suzuki-Miyaura Cross-Coupling in Water

This compound can also be used in Suzuki-Miyaura cross-coupling reactions performed in water . This is a more environmentally friendly method as it reduces the use of organic solvents .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

3-Bromo-4-methoxyphenylboronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are important in the field of organic synthesis for the creation of carbon-carbon double bonds .

Preparation of Pyrazolopyrimidinamine Derivatives

3-Bromo-4-methoxyphenylboronic acid can be used in the preparation of pyrazolopyrimidinamine derivatives . These derivatives are important as they can act as tyrosine and phosphinositide kinase inhibitors .

Safety and Hazards

The safety information for 3-Bromo-4-methoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While specific future directions for 3-Bromo-4-methoxyphenylboronic acid are not found in the search results, boronic acids in general have been gaining interest in medicinal chemistry . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that 3-Bromo-4-methoxyphenylboronic acid may also have potential applications in these areas.

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a palladium complex . This results in the formation of a new carbon–carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an organic group to a palladium complex . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The reaction concludes with the reductive elimination of the palladium complex, resulting in the formation of a new carbon–carbon bond .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared , suggesting that they may have favorable bioavailability.

Result of Action

The result of the action of 3-Bromo-4-methoxyphenylboronic acid is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making the compound a valuable tool in organic synthesis .

Action Environment

The action of 3-Bromo-4-methoxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .

Eigenschaften

IUPAC Name |

(3-bromo-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQTEKWUJUYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxyphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)

![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)

amine](/img/structure/B3081738.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)